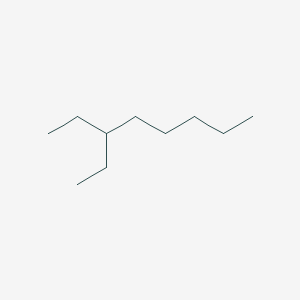

3-Ethyloctane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-7-8-9-10(5-2)6-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYGTUAKNZFCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064049 | |

| Record name | Octane, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5881-17-4 | |

| Record name | 3-Ethyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5881-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005881174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-Ethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Ethyloctane, a branched alkane with significance in various chemical and industrial applications. The data presented herein is curated from various chemical databases and scientific literature, offering a reliable resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is a colorless, flammable liquid with a chemical formula of C10H22.[1][2][3][4] It is an isomer of decane, consisting of an eight-carbon chain with an ethyl group substituted at the third carbon position.[4][5] This branched structure influences its physical properties, distinguishing it from its straight-chain counterpart.[5] Like other alkanes, it is a non-polar compound, rendering it insoluble in water but soluble in many organic solvents.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Physical Property | Value | Units | Reference(s) |

| Molecular Formula | C10H22 | - | [1][2][3] |

| Molecular Weight | 142.28 | g/mol | [1][2][5][6][7] |

| Boiling Point | 165 - 168 | °C | [1][8][9][10] |

| Melting Point | -87.69 | °C | [1][11] |

| Density | 0.7359 - 0.7360 | g/cm³ at 20-25°C | [1][8][11] |

| Refractive Index | 1.4136 - 1.4156 | at 20°C | [8][11] |

| Water Solubility | 65.19 | µg/L (temperature not stated) | [1][11] |

| Flash Point | 38.2 | °C | [5][12] |

| Autoignition Temperature | 230 | °C | [8] |

| Enthalpy of Vaporization (ΔvapH°) | 49.0 | kJ/mol | [2] |

| Henry's Law Constant (k°H) | 0.00016 | mol/(kg*bar) at 298.15 K | [13] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the available literature, the following are generalized, standard laboratory procedures for measuring the key physical properties of liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this can be determined using several methods:

-

Simple Distillation: A sample of the liquid is heated in a distillation apparatus. The temperature of the vapor that distills is measured with a thermometer. The stable temperature reading during the distillation of the bulk liquid is recorded as the boiling point.

-

Thiele Tube Method: A small amount of the sample is placed in a small test tube along with an inverted capillary tube. This setup is attached to a thermometer and heated in a Thiele tube containing oil. The temperature at which a rapid stream of bubbles emerges from the capillary, and then just as the liquid re-enters the capillary upon cooling, is the boiling point.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a substance like this compound, which is a liquid at room temperature, this would involve cooling the substance until it solidifies.

-

Capillary Method: A small, frozen sample is placed in a capillary tube. The tube is then slowly heated in a melting point apparatus. The temperature range from which the substance begins to melt until it becomes completely liquid is recorded as the melting point range.

Determination of Density

Density is the mass per unit volume of a substance.

-

Gravimetric Method: A known volume of the liquid is dispensed into a pre-weighed container (e.g., a pycnometer or a graduated cylinder). The container with the liquid is then weighed. The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes from one medium to another.

-

Abbe Refractometer: A few drops of the liquid sample are placed on the prism of an Abbe refractometer. Light is passed through the sample, and the instrument is adjusted until the dividing line between light and dark fields is centered on the crosshairs. The refractive index is then read directly from the calibrated scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Visualizations

General Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid organic compound such as this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. byjus.com [byjus.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 8. wjec.co.uk [wjec.co.uk]

- 9. rudolphresearch.com [rudolphresearch.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pennwest.edu [pennwest.edu]

Unveiling 3-Ethyloctane: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloctane, a branched-chain alkane with the chemical formula C10H22, is a volatile organic compound (VOC) that has been identified in various natural sources. While its primary anthropogenic associations are with crude oil and petroleum products, its presence in the marine environment, particularly in seaweeds, is of growing interest to researchers. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its sources, and presenting available, albeit limited, quantitative data. The guide also outlines a common experimental protocol for the extraction and analysis of this compound from biological matrices and explores its potential biosynthetic origins.

Natural Occurrence of this compound

The primary natural sources of this compound identified to date are crude oil and certain species of marine algae.

Petroleum Products

This compound is a naturally occurring component of crude oil and is consequently found in various refined petroleum products. Its concentration can vary depending on the source of the crude oil.

Marine Algae (Seaweeds)

Scientific studies have confirmed the presence of this compound as a volatile organic compound in several species of seaweeds. Research on Malaysian seaweeds, for instance, has identified this compound as one of the many hydrocarbons released. The specific species in which its presence is suggested include:

-

Caulerpa lentillifera (Green Seaweed)

-

Kappaphycus alvarezii (Red Seaweed)

-

Sargassum polycystum (Brown Seaweed)

The volatile nature of this compound suggests it may play a role in the chemical ecology of these marine organisms, potentially acting as a semiochemical (a chemical involved in communication). However, specific biological activities or signaling pathways involving this compound in these organisms have yet to be elucidated.

Data Presentation

| Natural Source | Species | Concentration Range (µg/g or ng/g dry weight) | Analytical Method | Reference |

| Marine Algae | Caulerpa lentillifera | Data Not Available | HS-SPME-GC-MS | (Izzreen et al., 2011) |

| Marine Algae | Kappaphycus alvarezii | Data Not Available | HS-SPME-GC-MS | (Izzreen et al., 2011) |

| Marine Algae | Sargassum polycystum | Data Not Available | HS-SPME-GC-MS | (Izzreen et al., 2011) |

| Crude Oil | Various | Variable | GC-MS | General Knowledge |

Experimental Protocols

The following is a detailed methodology for the extraction and analysis of volatile compounds, including this compound, from seaweed samples, based on the work of Izzreen et al. (2011).

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the solvent-free extraction and analysis of volatile and semi-volatile organic compounds from various matrices.

1. Sample Preparation:

-

Fresh seaweed samples are cleaned of any epiphytes and debris.

-

The samples are then freeze-dried to remove water content.

-

The dried seaweed is ground into a fine powder to increase the surface area for extraction.

2. HS-SPME Procedure:

-

A known amount of the powdered seaweed sample (e.g., 1-5 g) is placed into a headspace vial (e.g., 20 mL).

-

The vial is sealed with a PTFE/silicone septum.

-

The vial is then placed in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific equilibration time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

-

A solid-phase microextraction (SPME) fiber (e.g., 100 µm polydimethylsiloxane, PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile analytes.

3. GC-MS Analysis:

-

Following extraction, the SPME fiber is withdrawn from the sample vial and immediately inserted into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes.

-

The GC is equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

The oven temperature program is set to separate the individual volatile compounds. A typical program might be: initial temperature of 40°C held for 2 minutes, then ramped up to 250°C at a rate of 5°C/minute, and held for 5 minutes.

-

The separated compounds are detected by a mass spectrometer (MS), which provides both mass spectral data for compound identification and quantitative data based on peak area.

-

Identification of this compound is achieved by comparing its mass spectrum and retention time with those of a certified reference standard.

Mandatory Visualization

Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of this compound from seaweed.

Hypothesized Biosynthetic Pathway of this compound

While the specific biosynthetic pathway for this compound in marine algae has not been elucidated, a plausible pathway can be hypothesized based on the known biosynthesis of other branched-chain alkanes. This likely involves the fatty acid synthesis (FAS) pathway followed by elongation, modification, and decarboxylation steps.

Caption: A hypothesized biosynthetic pathway for this compound in marine algae.

Conclusion

This compound is a naturally occurring branched-chain alkane with known sources in petroleum and, more recently, in marine seaweeds. While its presence in the marine biosphere is established, there is a clear need for further research to quantify its concentration in various species and to understand its ecological role and biosynthetic pathways. The methodologies outlined in this guide provide a framework for researchers to pursue these investigations, which could uncover novel aspects of marine chemical ecology and potentially lead to new applications for this compound.

An In-depth Technical Guide on the Thermochemical Data of 3-Ethyloctane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key thermochemical properties of 3-Ethyloctane (C₁₀H₂₂). The data presented herein is crucial for various applications, including reaction modeling, process design, and safety analysis in the chemical and pharmaceutical industries. The information is compiled from critically evaluated data sources, ensuring reliability and accuracy.

Data Presentation

The core thermochemical data for this compound in its liquid and ideal gas phases are summarized in the tables below. These values are essential for understanding the energetic landscape of this branched alkane.

Table 1: Standard Molar Enthalpy of Formation, Standard Molar Entropy, and Molar Heat Capacity at Constant Pressure (298.15 K)

| Property | Phase | Value | Units | Source |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -301.9 ± 1.8 | kJ/mol | [1] |

| Ideal Gas | -255.01 | kJ/mol | [2] | |

| Standard Molar Entropy (S°) | Liquid | 425.4 ± 3.0 | J/mol·K | [1] |

| Ideal Gas | 517.43 ± 4.14 | J/mol·K | [1] | |

| Molar Heat Capacity at Constant Pressure (Cp) | Liquid | 312.3 ± 2.5 | J/mol·K | [1] |

| Ideal Gas | 231.2 ± 1.8 | J/mol·K | [1] |

Table 2: Temperature-Dependent Ideal Gas Properties

| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) | Standard Molar Entropy (S°) (J/mol·K) | Enthalpy (H - H°(298.15 K)) (kJ/mol) |

| 200 | 178.6 | 461.2 | -20.9 |

| 300 | 232.5 | 518.3 | 0.2 |

| 400 | 288.7 | 575.4 | 26.2 |

| 500 | 342.3 | 632.1 | 57.8 |

| 600 | 391.0 | 687.5 | 94.5 |

| 700 | 433.8 | 741.0 | 135.7 |

| 800 | 470.8 | 792.2 | 180.9 |

| 900 | 502.6 | 840.9 | 229.6 |

| 1000 | 529.9 | 887.0 | 281.2 |

| 1500 | 625.5 | 1102.1 | 559.8 |

| Source: Critically evaluated data from NIST/TRC Web Thermo Tables.[1] |

Experimental Protocols

While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the values presented are derived from critically evaluated data, which relies on established experimental techniques for alkanes and advanced computational methods. The general experimental protocols for determining the key thermochemical properties are outlined below.

1. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of organic compounds like this compound is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°).

-

Method: Bomb Calorimetry

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

The bomb is then pressurized with an excess of pure oxygen.

-

The sealed bomb is submerged in a known mass of water in an insulated container (calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water and the calorimeter is meticulously recorded.

-

The heat released by the combustion reaction is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system.[3][4]

-

The standard enthalpy of combustion is then calculated from the heat of reaction.

-

Finally, the standard enthalpy of formation is determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

2. Heat Capacity (Cp)

The heat capacity of this compound in its liquid and gaseous states is measured using calorimetric techniques.

-

Method: Adiabatic Calorimetry or Differential Scanning Calorimetry (DSC)

-

Adiabatic Calorimetry: A known mass of the sample is placed in a calorimeter that is maintained in a near-perfect adiabatic environment (no heat exchange with the surroundings). A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is then calculated from the energy input and the temperature change.

-

Differential Scanning Calorimetry (DSC): A small, encapsulated sample and a reference material are heated at a constant rate. The difference in the heat flow required to maintain the sample and the reference at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.

-

3. Standard Molar Entropy (S°)

The absolute entropy of a substance is determined by measuring its heat capacity from a very low temperature (approaching 0 K) up to the desired temperature.

-

Method: Calorimetric Measurement of Heat Capacity

-

The heat capacity of the solid and liquid phases of this compound is measured as a function of temperature using a highly sensitive calorimeter, starting from cryogenic temperatures.

-

The entropy at a given temperature is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to that temperature.

-

The entropies of any phase transitions (solid-solid, solid-liquid, liquid-gas) that occur within the temperature range are also measured and added to the total entropy.

-

For the ideal gas state, statistical mechanics calculations are often employed, using molecular parameters obtained from spectroscopic data, to complement the experimental calorimetric data.

-

Mandatory Visualization

The following diagram illustrates the workflow for obtaining and evaluating the thermochemical data of this compound.

Caption: Workflow for Thermochemical Data Determination.

References

- 1. Chemical Thermodynamic Properties of Hydrocarbons and Related Substances. Properties of the Alkane Hydrocarbons, C1 Through C10 in the Ideal Gas State From 0 to 1500 K. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 2. Chemical Thermodynamic Properties of Hydrocarbons and Related Substances: Properties of the Alkane Hydrocarbons, C1 through C10, in the Ideal Gas State From 0 to 1500 K | Semantic Scholar [semanticscholar.org]

- 3. jackwestin.com [jackwestin.com]

- 4. chem.libretexts.org [chem.libretexts.org]

3-Ethyloctane CAS number 5881-17-4.

An In-depth Technical Guide to 3-Ethyloctane (CAS: 5881-17-4)

Introduction

This compound, identified by the CAS number 5881-17-4, is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2] It consists of a linear octane (B31449) backbone with an ethyl group substituted at the third carbon position.[1] This structure results in a colorless, flammable liquid that is insoluble in water but soluble in organic solvents.[1] As a non-polar hydrocarbon, it demonstrates low reactivity under standard conditions.[1]

In research and industrial settings, this compound is of significant interest. It is a valuable high-purity reference standard in analytical chemistry, particularly for calibrating instruments and developing methods in gas chromatography (GC) and mass spectrometry (MS).[3] Its specific branching makes it a useful model compound for studying structure-property relationships in hydrocarbons, including investigations into combustion kinetics and fuel performance, as the isomerization of alkanes directly impacts fuel efficiency.[3] Furthermore, it serves as a non-polar solvent or intermediate in organic synthesis.[3][4]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analysis.

| Property | Value | Source(s) |

| CAS Number | 5881-17-4 | [5][6][7][8] |

| Molecular Formula | C₁₀H₂₂ | [1][2][5][7] |

| IUPAC Name | This compound | [3][7] |

| Molecular Weight | 142.28 g/mol | [2][3][5][6][7] |

| Appearance | Colorless liquid | [1][9] |

| Boiling Point | 166.5 °C | [9] |

| Melting Point | -87.69 °C | [9] |

| Density | 0.736 g/cm³ | [9] |

| Water Solubility | 65.19 µg/L (temperature not stated) | [9] |

| LogP (Octanol/Water) | 5.3 - 6.477 | [4][9][10] |

| InChI Key | OEYGTUAKNZFCDJ-UHFFFAOYSA-N | [1][3][5][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

| Technique | Description | Source(s) |

| ¹H NMR | The proton NMR spectrum is complex due to the number of chemically non-equivalent protons along the carbon chain, but the chemical shifts and coupling patterns are predictable.[3] | [3] |

| ¹³C NMR | Carbon NMR provides direct information on the carbon skeleton, allowing for the identification of all unique carbon environments within the molecule.[11] | [11] |

| Mass Spectrometry | Electron ionization mass spectrometry (EI-MS) data is available through the NIST WebBook.[12][13] The fragmentation pattern is characteristic of branched alkanes, with a top peak observed at an m/z of 71.[7] | [7][12][13] |

| Infrared (IR) Spectroscopy | The gas-phase IR spectrum, available from the NIST/EPA Gas-Phase Infrared Database, shows characteristic C-H stretching and bending vibrations for alkanes. | [12] |

Experimental Protocols

Synthesis Methodologies

The laboratory-scale synthesis of this compound requires precise control to achieve the desired isomer with high yield.[3] Common strategies include:

-

Grignard Reaction: A robust method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently deoxygenated.[3]

-

Reaction: Propylmagnesium bromide is reacted with 3-heptanone (B90015) in an appropriate ether solvent (e.g., diethyl ether) to form the tertiary alcohol, 3-ethyl-3-octanol.[3]

-

Dehydration: The resulting alcohol is dehydrated, typically using a strong acid catalyst (e.g., H₂SO₄) and heat, to yield a mixture of alkenes.[3]

-

Hydrogenation: The alkene mixture is then subjected to catalytic hydrogenation (e.g., H₂ over a palladium catalyst) to reduce the double bond and yield the final product, this compound.[3]

-

-

Alkylation: This method involves the direct formation of a carbon-carbon bond on an alkane backbone.

-

Friedel-Crafts Alkylation: An octane substrate can be alkylated using an ethyl halide (e.g., ethyl chloride or bromide) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4]

-

References

- 1. CAS 5881-17-4: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | High-Purity Reference Standard [benchchem.com]

- 4. Buy this compound | 5881-17-4 [smolecule.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | C10H22 | CID 79985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemeo.com [chemeo.com]

- 9. echemi.com [echemi.com]

- 10. PubChemLite - this compound (C10H22) [pubchemlite.lcsb.uni.lu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Octane, 3-ethyl- [webbook.nist.gov]

- 13. Octane, 3-ethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Isomers of Decane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Decane (B31447) (C10H22) is an alkane hydrocarbon that, in its unbranched form, is a component of gasoline and kerosene.[1][2] Beyond the straight-chain n-decane, there exist 75 structural isomers, each with the same molecular formula but unique arrangements of their carbon skeletons.[2][3] These structural differences, from subtle to significant, give rise to variations in their physicochemical properties, which are of critical importance in fields ranging from organic synthesis and fuel science to toxicology and drug development, where the specific shape and properties of a molecule can dictate its efficacy and behavior.[4]

This guide provides a comprehensive overview of the isomers of decane, focusing on their physical properties, the experimental methods used to determine these properties, and the analytical techniques for their separation and identification.

Physical Properties of Decane Isomers

The physical properties of decane isomers, such as boiling point, melting point, and density, are primarily influenced by the degree of branching in the carbon chain. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces.[4][5] This weakening of intermolecular attractions typically results in lower boiling points.[4][6] Melting points, however, are influenced by both intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice.[5] Highly symmetrical, branched isomers can sometimes exhibit higher melting points than their linear or less branched counterparts due to their ability to form a more stable crystal structure.[5]

Below are tables summarizing the available quantitative data for n-decane and a selection of its branched isomers.

Table 1: Boiling Points of Selected Decane Isomers

| Isomer Name | Boiling Point (°C) |

| n-Decane | 174[2] |

| 2-Methylnonane | 166-169[7][8] |

| 3-Methylnonane | 168 |

| 5-Methylnonane | 166 |

| 3-Ethyloctane | 166.6[9] |

| 4-Ethyloctane | 163.65[10] |

| 3,3,5-Trimethylheptane | 158-160 |

| 2,4,6-Trimethylheptane | 155 |

| 3,4,5-Trimethylheptane | 162.51[11] |

| 2,3,4-Trimethylheptane | 166 |

Table 2: Melting Points of Selected Decane Isomers

| Isomer Name | Melting Point (°C) |

| n-Decane | -30[2] |

| 2-Methylnonane | -74.65[7] |

| 4-Ethyloctane | -87.69[10][12] |

| 3,4,5-Trimethylheptane | -53.99[11] |

Table 3: Densities of Selected Decane Isomers

| Isomer Name | Density (g/mL at 20°C) |

| n-Decane | 0.730[2] |

| 2-Methylnonane | 0.726[7][8] |

| 4-Ethyloctane | 0.734 |

| 3,4,5-Trimethylheptane | 0.752 |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of decane isomers relies on well-established experimental protocols.

Melting Point Determination (Capillary Method)

The melting point of a solid decane isomer can be determined using the capillary method.

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil) or a modern digital melting point apparatus.

-

Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

For liquid decane isomers, the boiling point can be determined using a small-scale method like the Thiele tube method.

-

Sample Preparation: A small volume of the liquid isomer is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a heating oil.

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of liquid decane isomers can be accurately measured using a pycnometer.

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a glass flask with a specific, known volume) is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the liquid decane isomer, ensuring no air bubbles are present, and the excess liquid is removed. The filled pycnometer is then weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Isomer Separation and Identification Workflow

The separation and identification of a mixture of decane isomers is a common challenge in analytical chemistry. A typical workflow involves gas chromatography for separation followed by mass spectrometry for identification.

In this workflow, a sample containing a mixture of decane isomers is injected into a gas chromatograph. The isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. As each isomer elutes from the column, it enters a mass spectrometer, which ionizes the molecules and fragments them in a characteristic pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. By comparing the obtained mass spectra with a library of known spectra, the individual isomers can be identified.[13][14][15]

References

- 1. Nonane, 2-methyl- (CAS 871-83-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Decane - Wikipedia [en.wikipedia.org]

- 3. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. homework.study.com [homework.study.com]

- 7. Page loading... [guidechem.com]

- 8. 2-METHYLNONANE CAS#: 871-83-0 [m.chemicalbook.com]

- 9. This compound | CAS#:5881-17-4 | Chemsrc [chemsrc.com]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

- 12. 4-Ethyloctane|lookchem [lookchem.com]

- 13. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

3-Ethyloctane: A Technical Guide to its Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyloctane, a branched alkane with the chemical formula C10H22, serves as a significant reference compound in analytical chemistry and a building block in organic synthesis. This document provides an in-depth overview of this compound, with a focus on its physical and chemical properties, detailed experimental protocols for its synthesis, and a historical perspective on the development of the synthetic methods used for its creation. While a singular "discovery" of this simple hydrocarbon is not documented, its existence is a direct result of the foundational advancements in organic synthesis, particularly the development of methods for constructing branched-chain alkanes.

Introduction

This compound is a saturated hydrocarbon characterized by an eight-carbon chain with an ethyl group attached to the third carbon atom.[1] As an isomer of decane, its branched structure imparts specific physical properties that are of interest in various applications, including fuel research and as a non-polar solvent in chemical reactions.[1][2] Its primary utility in a research context is as a high-purity reference standard for analytical techniques such as gas chromatography (GC) and mass spectrometry (MS), where it aids in instrument calibration and the identification of complex hydrocarbon mixtures.[3]

Physicochemical Properties

The physical and chemical characteristics of this compound are well-documented. These properties are crucial for its application as a reference standard and for predicting its behavior in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C10H22 | [2] |

| Molecular Weight | 142.28 g/mol | [2] |

| CAS Registry Number | 5881-17-4 | [4] |

| Boiling Point | 166.5 °C | [2] |

| Melting Point | -87.69°C | [2] |

| Density | 0.7360 g/cm³ | [2] |

| Water Solubility | 65.19 ug/L | [2] |

| logP (Octanol/Water Partition Coefficient) | 5.3 | [2] |

Historical Context: The Synthesis of Branched Alkanes

The synthesis of a specific branched alkane like this compound is not tied to a single discovery event but rather to the broader historical development of synthetic organic chemistry. The ability to create such molecules arose from the foundational work on carbon-carbon bond formation.

A pivotal advancement in this area was the discovery of the organomagnesium halides by François Auguste Victor Grignard in 1900. The subsequent development of the Grignard reaction provided a robust and versatile method for creating new carbon-carbon bonds, which is a cornerstone for the synthesis of complex organic molecules, including branched alkanes.[5] The general approach involves the reaction of a Grignard reagent with a ketone or aldehyde to produce an alcohol, which can then be converted to the corresponding alkane.

While it is difficult to pinpoint the exact first synthesis of this compound, it would have been made possible through the application of such established synthetic methodologies. Early research into hydrocarbon synthesis was often driven by the desire to understand the components of petroleum and to develop higher-quality fuels.

Experimental Protocols for the Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the availability of starting materials and the desired purity of the final product. Below are detailed protocols for two common laboratory-scale syntheses.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by deoxygenation to yield the alkane.[3]

Step 1: Formation of 3-Ethyloctan-3-ol via Grignard Reaction

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings with stirring to initiate the formation of the Grignard reagent (propylmagnesium bromide).

-

Once the Grignard reagent has formed, cool the flask in an ice bath.

-

Add a solution of 3-heptanone in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield crude 3-ethyl-3-octanol.

-

Step 2: Deoxygenation of 3-Ethyloctan-3-ol

This can be achieved through a two-step process of dehydration to an alkene followed by catalytic hydrogenation.[3]

-

Dehydration:

-

Treat the crude 3-ethyl-3-octanol with a dehydrating agent such as sulfuric acid or phosphoric acid with heating to produce a mixture of alkenes.

-

Isolate and purify the alkene mixture.

-

-

Hydrogenation:

-

Dissolve the alkene mixture in a suitable solvent like ethanol.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus until the reaction is complete.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain this compound.

-

Purify the product by distillation or column chromatography.

-

Synthesis via Alkylation

This method involves the direct addition of an ethyl group to an octane (B31449) backbone, although this can often lead to a mixture of products.[1]

-

Materials:

-

Octane

-

Ethyl halide (e.g., ethyl bromide)

-

Lewis acid catalyst (e.g., aluminum chloride)

-

-

Procedure:

-

In a reaction vessel, combine octane with a catalytic amount of aluminum chloride.

-

Slowly add ethyl bromide to the mixture with stirring.

-

Control the reaction temperature to prevent side reactions.

-

After the reaction is complete, quench the reaction with water or a dilute acid.

-

Separate the organic layer, wash, dry, and purify by fractional distillation to isolate this compound from other isomers and unreacted starting materials.

-

Visualizing Synthetic Pathways

The logical flow of the Grignard synthesis of this compound can be visualized using a workflow diagram.

Caption: Workflow for the Grignard synthesis of this compound.

Characterization Data

The identity and purity of synthesized this compound are confirmed using various analytical techniques. Spectroscopic data provides a fingerprint for the molecule.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M+) at m/z 142, corresponding to its molecular weight. Characteristic fragmentation patterns arising from the loss of alkyl groups would also be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkane like this compound is characterized by C-H stretching vibrations typically in the range of 2850-3000 cm⁻¹ and C-H bending vibrations around 1375-1470 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a complex pattern of overlapping signals in the upfield region (typically 0.8-1.5 ppm) corresponding to the different types of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum would display a distinct signal for each unique carbon atom in the structure, with chemical shifts characteristic of sp³ hybridized carbons in an alkane.

-

Applications

The primary applications of this compound are in the fields of fuel and chemical research.

-

Fuel Additive: It can be used in fuel blends to improve combustion properties.[1] The branched structure can influence the octane rating of gasoline.[2]

-

Solvent: Its non-polar nature makes it a suitable solvent for certain organic reactions.[1]

-

Chemical Intermediate: It can serve as a starting material for the synthesis of other organic compounds.[1]

-

Reference Standard: High-purity this compound is used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.[3]

Conclusion

This compound, while a structurally simple molecule, represents a product of significant historical developments in organic synthesis. Its preparation relies on foundational reactions like the Grignard reaction, which revolutionized the ability to construct complex carbon skeletons. The well-characterized physical and spectroscopic properties of this compound make it an invaluable tool for researchers in analytical chemistry, materials science, and fuel development. This guide has provided a comprehensive overview of its synthesis, properties, and the historical context of its creation, serving as a valuable resource for scientific professionals.

References

3-Ethyloctane: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 3-Ethyloctane (CAS No: 5881-17-4). Due to a lack of specific toxicological data for this compound, this guide incorporates information on similar branched and linear alkanes, alongside standardized experimental protocols for chemical safety assessment.

Chemical and Physical Properties

This compound is a branched-chain alkane.[1] It is a colorless liquid with a characteristic hydrocarbon odor.[2] Its primary applications are as a high-purity reference standard in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS), and it is also found in petroleum products.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂ | [3] |

| Molecular Weight | 142.28 g/mol | [3][4] |

| CAS Number | 5881-17-4 | [3][4][5] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 166.6 ± 7.0 °C at 760 mmHg | [3] |

| Flash Point | 38.2 ± 11.4 °C | [3] |

| Density | 0.7 ± 0.1 g/cm³ | [3] |

| Vapor Pressure | 2.3 ± 0.1 mmHg at 25°C | [3] |

| Water Solubility | 65.19 ug/L (temperature not stated) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 5.89 | [3] |

Hazard Identification and Classification

According to aggregated GHS information from multiple suppliers, this compound is considered a flammable liquid.[4] However, for other hazard classes, it is largely reported as not meeting the GHS hazard criteria.[4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Classification | Hazard Statement | Source(s) |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor | [4][6] |

| Aspiration Hazard | May be fatal if swallowed and enters airways (inferred from similar alkanes) | H304: May be fatal if swallowed and enters airways | [6] |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | - | [7] |

| Skin Corrosion/Irritation | No data available | - | [7] |

| Serious Eye Damage/Irritation | No data available | - | [7] |

| Respiratory or Skin Sensitization | No data available | - | [7] |

| Germ Cell Mutagenicity | No data available | - | [7] |

| Carcinogenicity | No data available | - | [7] |

| Reproductive Toxicity | No data available | - | [7] |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available | - | [7] |

Toxicological Information

For C9 to C13 alkanes, inhalation exposure in animal studies has shown that n-nonane (a C9 linear alkane) can induce neurological effects, including ataxia and seizures at high concentrations.[9] Studies on dearomatized aliphatic mixtures containing C10-C13 alkanes have indicated potential liver and kidney effects in male rats following subchronic exposure.[10]

Experimental Protocols for Health Hazard Assessment

In the absence of specific studies on this compound, this section outlines standardized and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the potential health hazards of a chemical. These protocols are fundamental for any comprehensive safety evaluation.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.[3][11]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at a defined dose.[11] The outcome of this step (mortality or evident toxicity) determines the next step, which may involve dosing another group at a lower or higher fixed dose.[12]

-

Test Animals: Typically, rats or mice are used.[5] A small group of animals (usually 3) of a single sex (typically females, as they are often slightly more sensitive) is used in each step.[12]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[5] An aqueous solution is preferred, but solutions in oil (e.g., corn oil) or other appropriate vehicles can be used.[5]

-

Observation Period: Animals are observed for a period of at least 14 days.[12] Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, as well as somatomotor activity and behavior.[12]

-

Endpoint: The test allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[3]

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method is used to identify chemicals that are irritant to the skin.[6][13][14]

-

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[14][15] Skin irritation is identified by the substance's ability to decrease cell viability below a defined threshold.[13]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

Following an exposure period, the substance is removed by washing.

-

The tissue is incubated for a post-exposure period.

-

Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan (B1609692) salt, which is then quantified spectrophotometrically.[13][14]

-

-

Endpoint: A substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is less than or equal to 50%.[13] If the viability is greater than 50%, it is considered non-irritant.[13]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion.[2]

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[2] The degree of eye irritation/corrosion is then evaluated at specific intervals.[2]

-

Test Animals: The albino rabbit is the preferred species.[16]

-

Procedure:

-

A single dose of the test substance is instilled into the conjunctival sac of one eye.[16]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[4]

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[2]

-

The observation period can be extended up to 21 days to determine the reversibility of the effects.[16]

-

-

Endpoint: The test allows for the classification of the substance based on the severity and reversibility of the ocular lesions observed.[17]

Handling and Safety Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Ground and bond containers when transferring material to prevent static discharge.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[17]

-

Skin Protection: Wear protective gloves and a lab coat.[17]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[17]

Safe Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources.[17]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]

-

Store away from strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[17]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Visualizations

Workflow for Chemical Health and Safety Assessment

The following diagram illustrates a general workflow for assessing the health and safety of a chemical substance like this compound.

Caption: A general workflow for the health and safety assessment of a chemical.

Hierarchy of Controls for Chemical Safety

This diagram illustrates the hierarchy of controls, a system for minimizing or eliminating exposure to hazards.

Caption: The hierarchy of controls for managing chemical hazards.

References

- 1. This compound | High-Purity Reference Standard [benchchem.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. researchgate.net [researchgate.net]

- 4. ecetoc.org [ecetoc.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. echemi.com [echemi.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Toxicity of n-C9 to n-C13 alkanes in the rat on short term inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. scribd.com [scribd.com]

- 13. x-cellr8.com [x-cellr8.com]

- 14. oecd.org [oecd.org]

- 15. thepsci.eu [thepsci.eu]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Use of 3-Ethyloctane as a Gas Chromatography Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloctane is a branched-chain alkane that serves as a high-purity reference standard in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS).[1] Its well-defined structure and physical properties make it an ideal compound for instrument calibration, method development, and the precise identification of components in complex hydrocarbon mixtures.[1] This document provides detailed application notes and protocols for the effective use of this compound as a gas chromatography standard for quantitative analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for its proper application in gas chromatography.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₂₂ | |

| Molecular Weight | 142.28 | g/mol |

| Boiling Point | 166.5 | °C |

| Melting Point | -87.69 | °C |

| Density | 0.7360 | g/cm³ |

| Water Solubility | 65.19 | µg/L |

Applications in Gas Chromatography

This compound is primarily utilized in the following gas chromatography applications:

-

Internal Standard: In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[4] this compound is an excellent candidate for an internal standard in the analysis of hydrocarbon mixtures due to its chemical similarity to many analytes of interest and its distinct retention time, which minimizes the risk of co-elution. The use of an internal standard corrects for variations in injection volume and instrument response, thereby improving the accuracy and precision of the analysis.[4]

-

Retention Time Marker: Due to its consistent elution time under specific GC conditions, this compound can be used as a retention time marker to aid in the identification of unknown hydrocarbons in a sample.

-

System Suitability Standard: Injecting a known concentration of this compound can be used to verify the performance of the GC system, including column efficiency, injector precision, and detector response, before running a sequence of samples.

Experimental Protocols

Preparation of this compound as an Internal Standard Solution

This protocol describes the preparation of a 1000 ppm (µg/mL) stock solution of this compound to be used as an internal standard.

Materials:

-

This compound (high purity, ≥99%)

-

Hexane (B92381) (GC grade)

-

10 mL volumetric flask, Class A

-

Micropipette (10-100 µL range)

-

Analytical balance

-

2 mL autosampler vials with caps

Procedure:

-

Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL volumetric flask.

-

Record the exact weight.

-

Add a small amount of hexane to the flask to dissolve the this compound.

-

Once dissolved, fill the volumetric flask to the 10 mL mark with hexane.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Calculate the exact concentration of the stock solution in µg/mL.

-

Transfer the internal standard stock solution to a labeled 2 mL autosampler vial.

Gas Chromatography (GC-FID) Method for Hydrocarbon Analysis

This protocol outlines a general GC-FID method suitable for the analysis of C10 hydrocarbons, including this compound.

| GC Parameter | Setting |

| Column | 100% Dimethyl Polysiloxane (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 5 min |

| Injector | Split/Splitless |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280°C |

Calibration Curve Construction using this compound as an Internal Standard

This protocol describes the preparation of calibration standards and the construction of a calibration curve for the quantification of a target analyte (e.g., n-decane) using this compound as an internal standard.

Procedure:

-

Prepare Analyte Stock Solution: Prepare a 1000 ppm stock solution of the target analyte (e.g., n-decane) in hexane.

-

Prepare Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with hexane in 10 mL volumetric flasks. To each flask, add a constant amount of the this compound internal standard stock solution (e.g., 100 µL of a 1000 ppm solution to achieve a final IS concentration of 10 ppm).

| Calibration Standard | Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume (mL) | Analyte Conc. (ppm) | IS Conc. (ppm) |

| 1 | 10 | 100 | 10 | 1 | 10 |

| 2 | 50 | 100 | 10 | 5 | 10 |

| 3 | 100 | 100 | 10 | 10 | 10 |

| 4 | 250 | 100 | 10 | 25 | 10 |

| 5 | 500 | 100 | 10 | 50 | 10 |

-

Analyze Standards: Inject each calibration standard into the GC-FID system using the method described in section 4.2.

-

Data Analysis: For each chromatogram, determine the peak area of the analyte and the internal standard. Calculate the response factor (RF) and the relative response factor (RRF) for each calibration level.

-

Response Factor (RF): Peak Area / Concentration

-

Relative Response Factor (RRF): (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

-

-

Construct Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Area_analyte / Area_IS) on the y-axis against the concentration of the analyte on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Data Presentation

Representative Calibration Data

The following table presents representative data from the analysis of the calibration standards described in section 4.3.

| Analyte Conc. (ppm) | IS Conc. (ppm) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 10 | 15,234 | 155,890 | 0.0977 |

| 5 | 10 | 76,543 | 156,123 | 0.4903 |

| 10 | 10 | 153,987 | 155,950 | 0.9874 |

| 25 | 10 | 385,123 | 156,050 | 2.4679 |

| 50 | 10 | 770,567 | 155,990 | 4.9400 |

Calibration Curve

A calibration curve generated from the data in Table 5.1 would demonstrate a linear relationship between the area ratio and the analyte concentration, with an R² value typically > 0.99, indicating a good fit of the data to the linear model.

Visualizations

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

Conclusion

This compound is a versatile and reliable standard for gas chromatography. Its use as an internal standard, as detailed in these protocols, can significantly enhance the accuracy and precision of quantitative analysis of hydrocarbon mixtures. Proper preparation of standards and adherence to validated GC methods are essential for obtaining high-quality, reproducible results in research, quality control, and drug development settings.

References

- 1. scribd.com [scribd.com]

- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Analysis of Petroleum Hydrocarbons C10-C40 in Soil, Water, and Waste by GC-FID [perkinelmer.com]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

Application Notes and Protocols for 3-Ethyloctane as a Non-Polar Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-ethyloctane as a non-polar solvent in various organic synthesis applications. Its properties make it a viable alternative to other alkane solvents, particularly in reactions requiring inert conditions and effective dissolution of non-polar reagents.

Properties of this compound

This compound is a branched-chain alkane that exists as a colorless liquid with a characteristic hydrocarbon odor.[1] Its non-polar nature and relatively high boiling point make it suitable for a range of chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H22 | [2][3][4] |

| Molecular Weight | 142.28 g/mol | [2][3][5] |

| Boiling Point | 166.6 ± 7.0 °C at 760 mmHg | [3] |

| Density | 0.7 ± 0.1 g/cm³ | [3] |

| Flash Point | 38.2 ± 11.4 °C | |

| Water Solubility | Very low (practically insoluble) | [6] |

| Appearance | Colorless liquid |[1][4] |

Solubility Characteristics

As a non-polar solvent, this compound is an excellent medium for dissolving other non-polar compounds, following the principle of "like dissolves like".[7][8] It is particularly effective for dissolving hydrocarbons, non-polar reagents, and starting materials, while being immiscible with polar solvents such as water.[6][9]

Table 2: General Solubility of Common Organic Compounds in this compound

| Compound Class | Solubility in this compound | Rationale |

|---|---|---|

| Alkanes, Alkenes, Alkynes | High | Non-polar nature aligns with the solvent. |

| Aromatics (e.g., Toluene, Benzene) | High | Non-polar aromatic rings are readily solvated. |

| Ethers (e.g., Diethyl ether, THF) | Moderate to High | The non-polar alkyl chains favor dissolution. |

| Halocarbons (e.g., Dichloromethane) | Moderate | Polarity can vary, but many are soluble. |

| Ketones and Aldehydes | Low to Moderate | The polar carbonyl group reduces solubility. |

| Alcohols (e.g., Ethanol, Methanol) | Very Low | The polar hydroxyl group leads to immiscibility. |

| Carboxylic Acids | Very Low | Strong polarity and hydrogen bonding prevent dissolution. |

| Inorganic Salts | Insoluble | Ionic nature is incompatible with the non-polar solvent. |

Applications in Organic Synthesis

This compound can be employed as a solvent in various organic reactions where a non-polar, inert environment is essential. Its higher boiling point compared to solvents like hexane (B92381) allows for reactions to be conducted at elevated temperatures.

While ethers are the conventional solvents for Grignard reactions due to their ability to stabilize the Grignard reagent, non-polar hydrocarbon solvents can be used, particularly for the subsequent reaction of a pre-formed Grignard reagent with a non-polar substrate.

dot

Caption: Workflow for a Grignard reaction using this compound.

Protocol: Grignard Reaction of an Alkyl Halide with an Aldehyde

Materials:

-

Alkyl halide (e.g., Bromobutane)

-

Magnesium turnings

-

Aldehyde (e.g., Benzaldehyde)

-

This compound (anhydrous)

-

Anhydrous diethyl ether or THF (for Grignard reagent formation)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by reacting the alkyl halide with magnesium turnings in anhydrous diethyl ether or THF.

-

Reaction Setup: In a separate flame-dried flask, dissolve the aldehyde in anhydrous this compound.

-

Addition: Cool the aldehyde solution to 0 °C using an ice bath. Slowly add the prepared Grignard reagent to the aldehyde solution with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or a mixture of ether and this compound.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. Non-polar solvents are suitable for the reaction of the ylide with the carbonyl compound.

dot

Caption: Workflow for a Wittig reaction using this compound.

Protocol: Synthesis of an Alkene via Wittig Reaction

Materials:

-

Phosphonium (B103445) salt (e.g., Methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-Butyllithium in hexanes)

-

Aldehyde or ketone (e.g., Cyclohexanone)

-

This compound (anhydrous)

-

Anhydrous THF or diethyl ether

-

Standard glassware for anhydrous reactions

Procedure:

-

Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF or diethyl ether. Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.

-

Reaction Setup: In a separate flame-dried flask, dissolve the aldehyde or ketone in anhydrous this compound.

-

Addition: Slowly add the ylide solution to the carbonyl compound solution at room temperature with vigorous stirring.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction with a few drops of water.

-

Purification: The triphenylphosphine oxide byproduct often precipitates and can be removed by filtration. The filtrate is then concentrated, and the crude product is purified by flash column chromatography on silica gel.

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Non-polar solvents are often preferred to minimize side reactions and facilitate product isolation.

dot

Caption: Workflow for a Diels-Alder reaction using this compound.

Protocol: [4+2] Cycloaddition of a Diene and Dienophile

Materials:

-

Diene (e.g., Anthracene)

-

Dienophile (e.g., Maleic anhydride)

-

This compound

-

Standard reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the diene and the dienophile.

-

Solvent Addition: Add this compound to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.[10]

-

Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out of the solution upon cooling.

-

Isolation: Collect the product by vacuum filtration and wash with a small amount of cold this compound or hexane.

-

Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2]

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[14][15]

-

Disposal: Dispose of waste this compound and materials contaminated with it in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a versatile and effective non-polar solvent for a variety of organic reactions. Its physical properties, particularly its boiling point and non-polar nature, make it a suitable choice for reactions requiring inert conditions and elevated temperatures. The protocols provided herein serve as a guide for its application in common synthetic transformations. As with any chemical, proper safety precautions must be observed during its handling and use.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C10H22 | CID 79985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:5881-17-4 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemeo.com [chemeo.com]

- 6. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Understanding Polar and Non-polar Solvents: The Ultimate Guide to Solubility | Aure Chemical [aurechem.com]

- 9. The Solution Process [chem.fsu.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. che.yzu.edu.tw [che.yzu.edu.tw]

- 12. Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. [sentryair.com]

- 13. Working safely with solvents | Safety Services - UCL – University College London [ucl.ac.uk]

- 14. reagent.co.uk [reagent.co.uk]

- 15. Organic solvents - hazards, first aid, safe use | Painting safety [resene.co.nz]

Application Note: Identification of 3-Ethyloctane in Complex Mixtures using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyloctane (C10H22) is a branched-chain alkane that may be present in various complex matrices, including environmental samples, petroleum products, and biological specimens.[1] Its identification and quantification are crucial for quality control, environmental monitoring, and metabolic studies. Due to its volatile nature and the complexity of the matrices in which it is often found, a highly selective and sensitive analytical method is required. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard technique for the analysis of volatile organic compounds (VOCs) like this compound, offering high-resolution separation and definitive identification.[2][3]

This application note provides detailed protocols for sample preparation and subsequent GC-MS analysis for the unambiguous identification of this compound in complex mixtures.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract and concentrate this compound while minimizing interferences.[4]

Headspace Sampling (for solid and liquid samples)

Headspace sampling is a clean and efficient technique for the analysis of volatile analytes in complex matrices.[5] It involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC-MS system.[6]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation: Accurately weigh 1-5 grams of the solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

-

Standard Spiking (Optional): For quantitative analysis, a known amount of a suitable internal standard can be added.

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

-

Incubation: Place the vial in the autosampler tray and incubate at a defined temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow for equilibration of this compound between the sample and the headspace.

-

Extraction: Insert the SPME fiber (e.g., Polydimethylsiloxane - PDMS coating) into the vial's headspace for a set time (e.g., 15 minutes) to adsorb the volatile analytes.

-

Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

Solvent Extraction (for solid and semi-solid samples)

Solvent extraction is a classic technique for extracting organic compounds from solid matrices.[7]

Protocol: Ultrasonic-Assisted Solvent Extraction

-

Sample Preparation: Weigh 1-10 grams of the homogenized sample into a glass centrifuge tube.

-

Solvent Addition: Add 10 mL of a suitable organic solvent (e.g., n-hexane or dichloromethane).

-

Extraction: Place the tube in an ultrasonic bath for 30 minutes.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

-

Collection: Carefully transfer the supernatant (the solvent extract) to a clean vial.

-

Concentration (Optional): The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

Injection: Inject 1 µL of the final extract into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The GC separates the components of the mixture based on their boiling points and interaction with the stationary phase, while the MS detects and identifies the eluted components based on their mass-to-charge ratio.[3]

GC-MS Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1) for higher concentration samples.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 5°C/min.

-

Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Presentation

Identification of this compound is confirmed by matching its retention time and mass spectrum with a known reference standard or a library database (e.g., NIST).

Table 1: Key Identification Parameters for this compound

| Parameter | Value | Reference |

| Molecular Formula | C10H22 | [9] |

| Molecular Weight | 142.28 g/mol | [9] |